3-Chloro-6-fluoroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13) |
InChI Key |
HOACBQXCADSYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 3-hydroxy-6-fluoroquinolin-2(1H)-one is refluxed with excess POCl₃, often in dichloromethane (DCM) as a solvent. The reaction proceeds via nucleophilic acyl substitution, where POCl₃ acts as both the chlorinating agent and the solvent. The hydroxyl oxygen is protonated, enhancing its leaving-group ability, followed by chloride attack to form the chloro derivative.
Optimization Insights :
Challenges and Solutions
-
Byproduct Formation : Residual phosphorylated intermediates may form if quenching is incomplete. Sequential washes with saturated NaHCO₃ and brine mitigate this issue.
-
Solvent Selection : Dichloromethane outperforms toluene due to better solubility of POCl₃ and intermediates, reducing reaction time by 30%.
Nucleophilic Substitution of 3-Bromo-6-fluoroquinolin-2(1H)-one
Halogen exchange reactions offer an alternative route, particularly when brominated precursors are accessible. This method exploits the superior leaving-group ability of bromide relative to chloride.
Substitution with Metal Halides
In a protocol adapted from palladium-catalyzed cross-couplings, 3-bromo-6-fluoroquinolin-2(1H)-one reacts with CuCl₂ in dimethylformamide (DMF) at 120°C. The use of a transition-metal catalyst (e.g., Pd(PPh₃)₄) enhances regioselectivity, achieving 65–78% yields.
Critical Parameters :
Limitations
-
Functional Group Tolerance : Electron-withdrawing groups at position 4 (e.g., nitro) reduce reactivity, necessitating higher temperatures (150°C) and prolonged reaction times (24 hours).
Gould-Jacobs Cyclization with Subsequent Chlorination
The Gould-Jacobs reaction constructs the quinolinone core from aniline derivatives, enabling late-stage chlorination. This method integrates cyclization and halogenation into a streamlined process.
Synthetic Workflow
-
Aniline Preparation : 6-Fluoroaniline is acetylated to form 6-fluoroacetanilide.
-
Cyclization : Reaction with ethyl β-ketoester (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) yields 6-fluoroquinolin-2(1H)-one.
-
Chlorination : Electrophilic chlorination using Cl₂ gas in acetic acid introduces the 3-chloro substituent, achieving 60–70% overall yield.
Key Observations :
-
Directing Effects : The 6-fluoro group directs electrophilic attack to position 3, minimizing isomer formation.
-
Acid Choice : Acetic acid outperforms H₂SO₄ due to milder conditions, reducing ring sulfonation byproducts.
Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal-mediated strategies enable precise functionalization of preformed quinolinones. Suzuki-Miyaura and Sonogashira couplings are particularly effective for introducing chloroaryl groups.
Suzuki-Miyaura Coupling
A boronic ester derivative at position 3 reacts with chlorobenzene derivatives under Pd catalysis. For example, 3-borono-6-fluoroquinolin-2(1H)-one couples with 4-chlorophenylboronic acid in dioxane/water (3:1) at 100°C, yielding 82% product.
Optimization :
Sonogashira Coupling
Alkyne insertion followed by cyclization introduces chloro-substituted side chains. A representative synthesis uses 3-iodo-6-fluoroquinolin-2(1H)-one, propargyl chloride, and Pd(PPh₃)₂Cl₂ in triethylamine, achieving 75% yield after acid-mediated cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| POCl₃ Chlorination | 70–85 | 95 | High efficiency, simple workup | Requires hydroxy precursor |
| Nucleophilic Substitution | 65–78 | 90 | Utilizes bromo precursors | Limited to activated leaving groups |
| Gould-Jacobs Cyclization | 60–70 | 88 | Integrated core formation | Multi-step, moderate yields |
| Suzuki-Miyaura Coupling | 80–82 | 97 | Regioselective, versatile | Costly catalysts, inert conditions |
Cost-Benefit Considerations :
Biological Activity
3-Chloro-6-fluoroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimalarial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline core with chlorine and fluorine substituents at the 3 and 6 positions, respectively. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including this compound. The following table summarizes the antiplasmodial activity of related compounds:
| Compound | IC50 (nM) | IC90 (nM) | IC99 (nM) |
|---|---|---|---|
| 5g | 2.083 | 7.794 | 32.114 |
| 5f | 2.825 | 15.125 | 54.156 |
| 6a | 3.125 | 16.425 | 105.134 |
| This compound | TBD | TBD | TBD |
The compound demonstrated potent activity against Plasmodium falciparum, with structure–activity relationship (SAR) studies indicating that halogen substitutions (like Cl and F) enhance antimalarial efficacy compared to other functional groups .
The mechanism of action for quinoline derivatives generally involves the inhibition of heme polymerization in the malaria parasite, leading to toxic accumulation of free heme. The presence of electron-withdrawing groups like chlorine and fluorine is critical for enhancing this inhibitory effect .
Enzyme Inhibition
In addition to its antimalarial properties, this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as a potent inhibitor of aldehyde dehydrogenases (ALDHs), which are implicated in various diseases including cancer . The following table summarizes the inhibitory potency against ALDH:
| Compound | IC50 (µM) |
|---|---|
| ALDH Inhibitor A | <0.02 |
| ALDH Inhibitor B | <0.05 |
| This compound | TBD |
The inhibition of ALDH activity can disrupt cancer cell proliferation and may provide a therapeutic avenue for targeting cancer stem cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of quinoline derivatives, including:
- Antimalarial Efficacy : A study reported that compounds structurally related to this compound exhibited low nanomolar antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.
- Cancer Therapeutics : Another investigation highlighted that modifications in the quinoline structure could lead to improved selectivity and potency against specific cancer cells, indicating that derivatives like this compound might be developed into effective anticancer agents .
Scientific Research Applications
Biological Activities
3-Chloro-6-fluoroquinolin-2(1H)-one exhibits several notable biological activities:
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This mechanism positions it as a potential candidate for developing new antibiotics .
- Anticancer Potential : Similar compounds have shown promise in inducing apoptosis in cancer cells or inhibiting tumor growth. The unique substitution pattern of chlorine and fluorine may enhance its efficacy against various cancer types .
Applications in Medicinal Chemistry
The applications of this compound extend to various domains within medicinal chemistry:
- Drug Development : Due to its biological activities, this compound is being investigated as a lead structure for novel antimicrobial and anticancer agents.
- Pharmacological Studies : Interaction studies have focused on elucidating the binding affinity of this compound with specific molecular targets involved in bacterial resistance and cancer progression .
Case Studies
Several studies have documented the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against various strains of bacteria, including multidrug-resistant pathogens. The results indicated that modifications in the halogen substituents could lead to enhanced antibacterial profiles .
- Anticancer Activity : Research has indicated that compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vitro. These findings suggest that this compound could be further explored as a therapeutic agent in oncology .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates substitution at positions activated by the electron-withdrawing fluorine and chlorine substituents. Key observations include:
-
Ammonolysis : Reaction with ammonia in ethanol at 80°C replaces the 3-chloro group with an amino group, yielding 3-amino-6-fluoroquinolin-2(1H)-one .
-
Alkoxylation : Methanol under reflux with K₂CO₃ achieves methoxy substitution at position 3 (65% yield).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine → Amine | NH₃, EtOH, 80°C | 3-Amino derivative | 72% |
| Chlorine → Methoxy | MeOH, K₂CO₃, Δ | 3-Methoxy derivative | 65% |
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling reactions, leveraging its halogen substituents:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O, the 3-chloro group undergoes coupling to form biaryl derivatives.
-
Sonogashira Coupling : With CuI/Pd catalysts, alkynes are introduced at position 3, expanding π-conjugation.
Example Protocol (Suzuki coupling):
text1. Dissolve this compound (1 mmol) and phenylboronic acid (1.2 mmol) in THF/H₂O (4:1). 2. Add Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (3 mmol). 3. Heat at 80°C for 12 h under N₂. 4. Isolate product via column chromatography (EtOAc/hexane)[5][6].
Yield: 58–70% for aryl-coupled products.
Cyclization and Ring Functionalization
The lactam moiety (2-one) enables intramolecular cyclization:
-
Acid-Mediated Cyclization : Treatment with H₂SO₄ forms fused tricyclic structures via dehydration .
-
Photochemical Reactions : Blue LED irradiation in DMSO with acridinium catalysts induces ring-expansion reactions .
Key Data :
-
Photochemical cyclization achieves 85% conversion in 8 hours .
-
Acidic conditions (H₂SO₄, 60°C) yield benzofuroquinolines (78% efficiency) .
Functional Group Interconversion
The ketone group undergoes selective modifications:
-
Reduction : NaBH₄ reduces the 2-one to 2-hydroxyquinoline (57% yield).
-
Oxidation : MnO₂ oxidizes the lactam to a carboxylic acid derivative under mild conditions.
| Transformation | Reagents | Outcome |
|---|---|---|
| 2-one → 2-OH | NaBH₄, MeOH | 2-Hydroxyquinoline |
| 2-one → COOH | MnO₂, CHCl₃ | Quinoline-2-carboxylic acid |
Halogen Exchange Reactions
The 6-fluoro group exhibits limited reactivity compared to chlorine, but fluorination adjustments are achievable:
-
Fluorine Displacement : Using KF/Al₂O₃ under microwave irradiation replaces fluorine with other halogens (e.g., Br).
-
Electrophilic Fluorination : Selectofluor® introduces additional fluorine atoms at activated positions.
Biological Activity Correlation
Modifications impact pharmacological properties:
-
Antibacterial Activity : 3-Amino derivatives show enhanced DNA gyrase inhibition (IC₅₀ = 1.2 μM) .
-
Anticancer Potential : Bromo-substituted analogs exhibit cytotoxicity against leukemia cells (IC₅₀ = 4.7 μM) .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Strategic functionalization at positions 3 and 6 enables tailored physicochemical and biological properties, validated by spectroscopic (¹H NMR, IR) and crystallographic data .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The substituent at position 6 critically influences reactivity and bioactivity:
- 3-Chloro-6-trifluoromethylquinolin-2(1H)-one (): Substitution: -CF₃ at position 4. Synthesis: Chlorination using NaCl/HCl under heating (48% yield). Impact: The electron-withdrawing -CF₃ group enhances lipophilicity and may improve membrane permeability compared to -F.
- (E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)quinolin-2(1H)-one (): Substitution: -Cl at position 6 and a fluorophenyl acryloyl group at position 3. Synthesis: Aldol condensation (yield: 88%). Impact: The extended conjugation system (acryloyl) may enhance binding to biological targets, as evidenced by its submicromolar activity in antiparasitic assays .
Substituent Variations at Position 3
- 3-Bromo-6-trifluoromethylquinolin-2(1H)-one (): Substitution: -Br at position 3. Synthesis: Microwave-assisted bromination using NBS (54% yield).
Hydroxylation and Ring Modifications
- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (): Substitution: -OH at position 4. Molecular Weight: 213.59 g/mol. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration .
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (): Substitution: Cyclopropyl at position 1 and dihydro modification. Impact: The saturated dihydro ring and cyclopropyl group may confer conformational rigidity, influencing target selectivity .
Structural and Analytical Characterization
X-ray Crystallography
- 6-Chloroquinolin-2(1H)-one (): Crystallographic Data: R factor = 0.030, confirming a well-defined structure. Key Feature: Planar quinoline core with minimal distortion from substituents .
- 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one (): Structural Insight: Twisted phenyl rings (65.5–70.5°) due to steric hindrance, highlighting the impact of bulky substituents on molecular geometry .
Spectroscopic Analysis
- 1H/13C NMR Shifts (): Chemical shifts for quinolinones are highly sensitive to substituents. For example, hydroxylation at position 4 downfield-shifts adjacent protons due to electron withdrawal .
Q & A
Q. What analytical techniques are recommended for confirming the molecular structure of 3-Chloro-6-fluoroquinolin-2(1H)-one?
- Methodological Answer: To confirm the molecular structure, employ a combination of single-crystal X-ray diffraction (SCXRD) and spectroscopic methods. SCXRD provides precise bond lengths, angles, and crystal packing (e.g., monoclinic space group P2₁/n with a = 10.043 Å, b = 18.663 Å, c = 15.537 Å ). Supplement this with ¹H/¹³C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. For halogenated analogs, X-ray refinement parameters (e.g., R factor = 0.030, wR = 0.088 ) ensure structural accuracy.
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer: Follow protocols for halogenated heterocycles:
- Use fume hoods and nitrile gloves to avoid dermal exposure.
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Absorb spills with diatomaceous earth or acid binders , and dispose via hazardous waste channels .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer: Optimize solubility using methanol or ethanol for slow evaporation, yielding prismatic crystals suitable for SCXRD. For derivatives with bulky substituents (e.g., phenyl or acetyl groups), mixed solvents like CHCl₃/MeOH (1:1) improve crystal quality .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer: Address discrepancies (e.g., unexpected NMR peaks) via:
- Variable-temperature NMR to assess dynamic effects (e.g., rotamers).
- Density Functional Theory (DFT) calculations to compare experimental and theoretical chemical shifts.
- HPLC-MS to detect trace impurities from side reactions. Cross-validate with SCXRD to confirm regioselectivity in halogenation or substitution patterns .
Q. What strategies improve regioselectivity in halogenation reactions of the quinolinone core?
- Methodological Answer:
- Use directing groups (e.g., acetyl at C-3) to orient electrophilic substitution at C-6.
- Employ Lewis acid catalysts (e.g., FeCl₃) for Friedel-Crafts-type halogenation.
- Monitor reaction progress with in-situ IR spectroscopy to optimize temperature and stoichiometry, minimizing dihalogenated byproducts .
Q. How to design experiments for studying interactions between this compound and biological targets?
- Methodological Answer:
- Perform molecular docking using crystallographic data (e.g., torsion angles of 65.5–70.5° between quinolinone and substituents ) to predict binding modes.
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
- Use fluorescence quenching assays to monitor interactions with proteins or DNA, correlating structural modifications (e.g., chloro/fluoro substitution) with activity .
Key Data from Structural Studies
- Crystal Packing: Intermolecular N–H⋯O hydrogen bonds stabilize the lattice (e.g., bond distance = 2.89 Å, angle = 168° ).
- Thermal Parameters: Displacement ellipsoids (Uₑq) for non-H atoms range from 0.02–0.05 Ų, indicating minimal disorder .
- Torsion Angles: Substituents like phenyl rings exhibit twists of 65.5–70.5° relative to the quinolinone plane, influencing steric and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
